Cas no 536711-14-5 (2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide)

2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 化学的及び物理的性質
名前と識別子
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- 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide
- F0580-0693
- HMS1901J04
- 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
- Oprea1_753111
- 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- AKOS024585310
- NCGC00135427-01
- 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
- 536711-14-5
- G856-1155
- CHEMBL1898742
-
- インチ: 1S/C23H21FN4O3S/c24-14-7-9-15(10-8-14)28-22(30)21-20(17-5-1-2-6-18(17)26-21)27-23(28)32-13-19(29)25-12-16-4-3-11-31-16/h1-2,5-10,16,26H,3-4,11-13H2,(H,25,29)
- InChIKey: CEHNVYGEAWPNPT-UHFFFAOYSA-N
- ほほえんだ: S(CC(NCC1CCCO1)=O)C1=NC2C3C=CC=CC=3NC=2C(N1C1C=CC(=CC=1)F)=O
計算された属性
- せいみつぶんしりょう: 452.13183988g/mol
- どういたいしつりょう: 452.13183988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 745
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 112Ų
2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0580-0693-2μmol |
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
536711-14-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0580-0693-2mg |
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
536711-14-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0580-0693-3mg |
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
536711-14-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0580-0693-5μmol |
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
536711-14-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0580-0693-5mg |
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
536711-14-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0580-0693-1mg |
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
536711-14-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0580-0693-4mg |
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
536711-14-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 関連文献
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1. Book reviews
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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5. Book reviews
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamideに関する追加情報
Introduction to Compound with CAS No. 536711-14-5 and Its Applications in Modern Pharmaceutical Research
Compound with the CAS number 536711-14-5 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. The molecular structure of this compound, specifically named as 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide, exhibits a complex and sophisticated arrangement of functional groups that make it a promising candidate for various therapeutic applications.
The compound belongs to a class of molecules known as pyrimidoindole derivatives, which have been extensively studied for their potential biological activities. Pyrimidoindole scaffolds are particularly interesting due to their ability to interact with multiple biological targets, making them versatile in drug design. The presence of a 4-fluorophenyl group in the molecular structure enhances the lipophilicity and metabolic stability of the compound, which are crucial factors for its pharmacokinetic profile.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target intricate biological pathways. The compound with CAS no. 536711-14-5 has been identified as a potential lead molecule in several preclinical studies. Its unique structural features suggest that it may exhibit inhibitory activity against various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration.
One of the most compelling aspects of this compound is its ability to modulate the activity of kinases, which are enzymes that play a critical role in cell signaling pathways. Dysregulation of kinases is often associated with numerous diseases, making them attractive targets for drug development. Preliminary studies have indicated that the compound can inhibit the activity of specific kinases by binding to their active sites, thereby disrupting abnormal signaling cascades.
The N-(oxolan-2-yl)methylacetamide moiety in the molecule contributes to its solubility and bioavailability, which are essential properties for any drug candidate. This group also enhances the compound's ability to cross cell membranes, facilitating its entry into target cells. The overall structure of the compound is designed to maximize its interactions with biological targets while minimizing off-target effects, ensuring a higher therapeutic index.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding affinity and mode of action of this compound with remarkable accuracy. These computational studies have provided valuable insights into how the compound interacts with its biological targets at the molecular level. This information has been instrumental in optimizing its structure for improved efficacy and safety.
In addition to its potential as an anti-cancer agent, the compound has shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic syndromes. By inhibiting key inflammatory pathways, this compound may help mitigate symptoms associated with these conditions.
The development of new drugs often involves a multi-step process that includes synthesis, purification, and characterization of the compound. Researchers have employed advanced synthetic techniques to produce high-purity samples of CAS no. 536711-14-5 for further study. These synthetic methods have been refined over time to ensure reproducibility and scalability, which are crucial for transitioning from laboratory research to clinical trials.
The pharmacological profile of this compound has been evaluated through in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit specific enzymatic activities relevant to various diseases. In vivo studies have provided additional evidence of its therapeutic potential by showing favorable pharmacokinetic properties and reduced toxicity compared to existing treatments.
The regulatory landscape for new drug development is stringent and requires rigorous testing to ensure safety and efficacy. The compound with CAS no. 536711-14-5 is currently undergoing preclinical testing to gather data required for regulatory submissions. These studies aim to provide comprehensive evidence supporting its use in clinical trials and eventual market approval.
The collaboration between academic institutions and pharmaceutical companies has been instrumental in advancing the research on this compound. Such partnerships facilitate the sharing of resources and expertise, accelerating the pace of discovery and development. The insights gained from these collaborations are expected to contribute significantly to our understanding of disease mechanisms and the identification of novel therapeutic strategies.
The future prospects for this compound are promising, with ongoing research aimed at further optimizing its properties for clinical use. Innovations in drug delivery systems may enhance its bioavailability and targeted delivery to specific tissues or organs. Additionally, combination therapies involving this compound with other drugs may provide synergistic effects, improving treatment outcomes.
In conclusion, Compound with CAS no. 536711-14-5 represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its ability to modulate key biological pathways makes it a valuable candidate for treating various diseases. As research continues to uncover new insights into its mechanisms of action, we can expect further developments that will expand its medical utility.
536711-14-5 (2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide) 関連製品
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